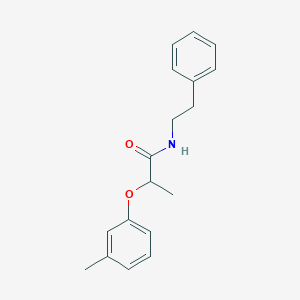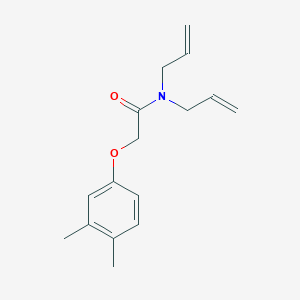![molecular formula C22H19N3O3S B250169 2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B250169.png)
2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide, also known as MBAC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of proteasome activity. Proteasomes are cellular complexes that degrade proteins, and their inhibition can lead to the accumulation of misfolded or damaged proteins, ultimately leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. This compound has also been shown to have low toxicity, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide is its high purity and yield, which makes it easy to use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on 2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other drugs or therapies. Another area of interest is its potential applications in drug delivery, particularly for targeted drug delivery. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide can be synthesized using a two-step process. The first step involves the synthesis of 4-methoxybenzoyl isothiocyanate, which is then reacted with N-phenyl-1,2-phenylenediamine in the presence of a base to form this compound. This method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been studied for its potential applications in drug delivery, as it can be conjugated with other molecules to target specific cells or tissues.
Propiedades
Fórmula molecular |
C22H19N3O3S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-[(4-methoxybenzoyl)carbamothioylamino]-N-phenylbenzamide |
InChI |
InChI=1S/C22H19N3O3S/c1-28-17-13-11-15(12-14-17)20(26)25-22(29)24-19-10-6-5-9-18(19)21(27)23-16-7-3-2-4-8-16/h2-14H,1H3,(H,23,27)(H2,24,25,26,29) |
Clave InChI |
MEGWQZJQQHSGNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)


![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
